

# Application of *Anthriscus cerefolium* Extract in Food Preservation: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Anthriscus cerefolium*

Cat. No.: B1171649

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## Introduction

**Anthriscus cerefolium**, commonly known as chervil, is an annual herb belonging to the Apiaceae family. Traditionally used in culinary applications for its delicate, anise-like flavor, recent scientific investigations have highlighted its potential as a natural food preservative.[1][2] The herb's preservative qualities are attributed to its rich composition of bioactive compounds, including phenolic acids, flavonoids, and essential oils, which exhibit significant antioxidant and antimicrobial properties.[3][4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging **Anthriscus cerefolium** extract for food preservation.

The active constituents of chervil include a volatile oil, flavonoids, and coumarins.[5][6] The primary components of the volatile oil are estragole (methyl chavicol) and hendecane (undecane).[1][5] Methanolic extracts of *A. cerefolium* have demonstrated a high antioxidant capacity, which is linked to their phenolic content.[7] Key flavonoids identified include apigenin and apigenin.[7][8] Furthermore, aqueous extracts have shown antioxidant and anti-lipoperoxidant activities.[9] The antimicrobial effects of chervil extract have been observed against various foodborne pathogens, including *Staphylococcus aureus* and *Candida* species, with the extract inhibiting both free-floating cells and microbial biofilms.[3][10]

## Active Compounds and Mechanisms of Action

The preservative effects of **Anthriscus cerefolium** extract are primarily due to the synergistic action of its various phytochemicals.

**Antioxidant Activity:** The antioxidant properties are mainly attributed to phenolic compounds and flavonoids.<sup>[4][11]</sup> These compounds can neutralize free radicals through hydrogen donation, metal chelation, and reducing power.<sup>[9][11]</sup> The herb extract has shown free radical scavenging and membrane-protective activities.<sup>[9]</sup> The main flavonoid, apiin, and the major lignan, deoxypodophyllotoxin, have demonstrated strong free radical quenching activity.<sup>[8]</sup>

**Antimicrobial Activity:** The essential oil and phenolic compounds are the main contributors to the antimicrobial properties of the extract.<sup>[4][6]</sup> These compounds can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with genetic material, thereby inhibiting the growth of bacteria and fungi.<sup>[3][10]</sup> This makes the extract a potential agent against food spoilage and pathogenic microorganisms.<sup>[12][13]</sup>

## Quantitative Data Summary

The following tables summarize the quantitative data on the antioxidant and antimicrobial activities of **Anthriscus cerefolium** extract from various studies.

Table 1: Antioxidant Activity of **Anthriscus cerefolium** Extracts

| Extract Type/Component               | Assay                  | Result               | Reference            |
|--------------------------------------|------------------------|----------------------|----------------------|
| Methanolic Extract                   | Total Phenolic Content | 1260 mg GAE/100g DM  | <a href="#">[14]</a> |
| Methanolic Extract                   | TEAC                   | 50 ± 5 mg TEAC/100g  | <a href="#">[14]</a> |
| Essential Oil (vegetative stage)     | DPPH IC50              | 115 µg/mL            | <a href="#">[15]</a> |
| Methanolic Extract (flowering stage) | Total Phenolic Content | 76.7 mg GAE/L        | <a href="#">[15]</a> |
| Ethyl Acetate Extract                | DPPH IC50              | 169.43 ± 0.98 µg/mL  | <a href="#">[16]</a> |
| Water Extract                        | DPPH IC50              | 179.89 ± 1.25 µg/mL  | <a href="#">[16]</a> |
| n-Hexane Extract                     | DPPH IC50              | 189.56 ± 2.23 µg/mL  | <a href="#">[16]</a> |
| Ethanol Extract                      | DPPH IC50              | 248.09 ± 1.74 µg/mL  | <a href="#">[16]</a> |
| Ethyl Acetate Extract                | Total Phenolic Content | 3.67 ± 0.81 mg GAE/g | <a href="#">[16]</a> |
| Ethanol Extract                      | Total Phenolic Content | 2.59 ± 0.67 mg GAE/g | <a href="#">[16]</a> |
| Water Extract                        | Total Phenolic Content | 1.73 ± 0.51 mg GAE/g | <a href="#">[16]</a> |
| n-Hexane Extract                     | Total Phenolic Content | 1.57 ± 0.09 mg GAE/g | <a href="#">[16]</a> |

GAE: Gallic Acid Equivalents; DM: Dry Matter; TEAC: Trolox Equivalent Antioxidant Capacity; DPPH: 2,2-diphenyl-1-picrylhydrazyl; IC50: Half maximal inhibitory concentration.

Table 2: Antimicrobial Activity of ***Anthriscus cerefolium*** Methanolic Extract

| Microorganism         | Assay | Result (mg/mL) | Reference |
|-----------------------|-------|----------------|-----------|
| Staphylococcus aureus | MIC   | Not specified  | [3]       |
| Candida species       | MIC   | Not specified  | [3]       |
| 6 Bacteria species    | MIC   | Not specified  | [4]       |
| 8 Fungi species       | MIC   | Not specified  | [4]       |

MIC: Minimum Inhibitory Concentration.

## Experimental Protocols

### Protocol 1: Preparation of *Anthriscus cerefolium* Methanolic Extract

This protocol details the preparation of a methanolic extract from fresh chervil leaves.

Materials:

- Fresh ***Anthriscus cerefolium*** leaves
- Methanol
- Dichloromethane
- Grinder or blender
- Filter paper (e.g., Whatman No. 1)
- Rotary evaporator
- Separatory funnel
- Freeze-dryer (optional)

Procedure:

- Sample Preparation: Wash fresh chervil leaves thoroughly and mince them into small pieces (approximately 20 mm).[14]
- Extraction: Macerate 500 g of the minced plant material in 500 mL of methanol for 24 hours in the dark at room temperature. Repeat the extraction process with a fresh 500 mL portion of methanol for another 24 hours.[14]
- Filtration: Filter the combined methanolic extracts through filter paper to remove solid plant debris.[14]
- Concentration: Concentrate the filtered extract to a volume of approximately 100 mL using a rotary evaporator.[14]
- Lipid Removal: Partition the concentrated extract against an equal volume of dichloromethane in a separatory funnel to remove chlorophyll and other lipophilic compounds. Repeat this step twice.[14]
- Final Concentration/Drying: Collect the methanolic phase and concentrate it further using a rotary evaporator to obtain a crude extract. The extract can be completely dried using a freeze-dryer for long-term storage.

## Protocol 2: Determination of Total Phenolic Content (Folin-Ciocalteu Method)

This protocol describes the quantification of total phenolic content in the chervil extract.

Materials:

- ***Anthriscus cerefolium*** extract
- Folin-Ciocalteu reagent
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) solution (7.5% w/v)
- Gallic acid standard solutions (0-500 mg/L)
- Distilled water

- Spectrophotometer

Procedure:

- Sample Preparation: Dissolve a known amount of the dried extract in methanol to prepare a stock solution.
- Reaction Mixture: To a test tube, add 0.5 mL of the extract solution, 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water), and 2 mL of  $\text{Na}_2\text{CO}_3$  solution.
- Incubation: Vortex the mixture and incubate it in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of the solution at 765 nm using a spectrophotometer.
- Standard Curve: Prepare a standard curve using gallic acid solutions of known concentrations following the same procedure.
- Calculation: Determine the total phenolic content of the extract from the standard curve and express the results as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).[15]

## Protocol 3: Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol outlines the assessment of the free radical scavenging activity of the chervil extract.[15]

Materials:

- **Anthriscus cerefolium** extract
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (0.1 mM)
- Methanol
- Ascorbic acid or Trolox (as a positive control)

- Spectrophotometer

Procedure:

- Sample Preparation: Prepare a series of dilutions of the chervil extract in methanol.
- Reaction: In a test tube, mix 1 mL of each extract dilution with 4 mL of the DPPH solution.
- Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of the solution at 517 nm against a methanol blank.
- Control: Prepare a control sample containing 1 mL of methanol and 4 mL of the DPPH solution.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$   
Where  $A_{\text{control}}$  is the absorbance of the control and  $A_{\text{sample}}$  is the absorbance of the sample.
- IC50 Determination: Plot the scavenging activity percentage against the extract concentrations to determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[15][17]

## Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method)

This protocol is for determining the minimum concentration of chervil extract that inhibits the visible growth of a microorganism.[18]

Materials:

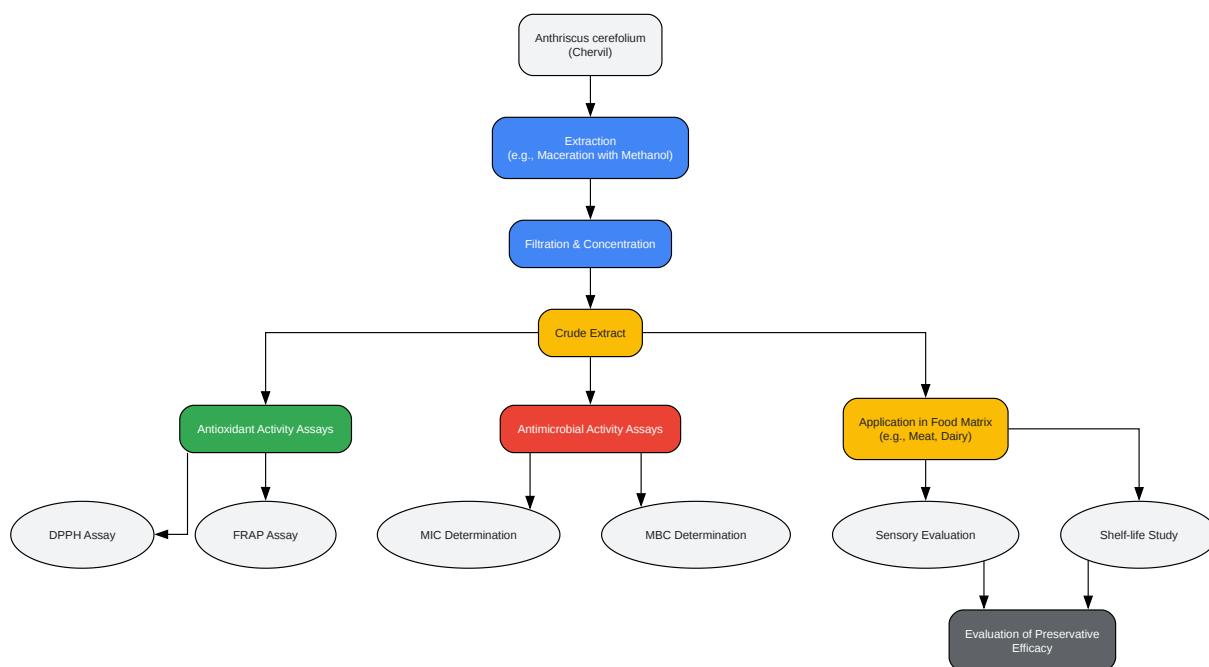
- **Anthriscus cerefolium** extract
- Test microorganism (e.g., *Staphylococcus aureus*)
- Nutrient broth (e.g., Mueller-Hinton Broth)

- 96-well microtiter plate
- Sterile pipette tips
- Incubator

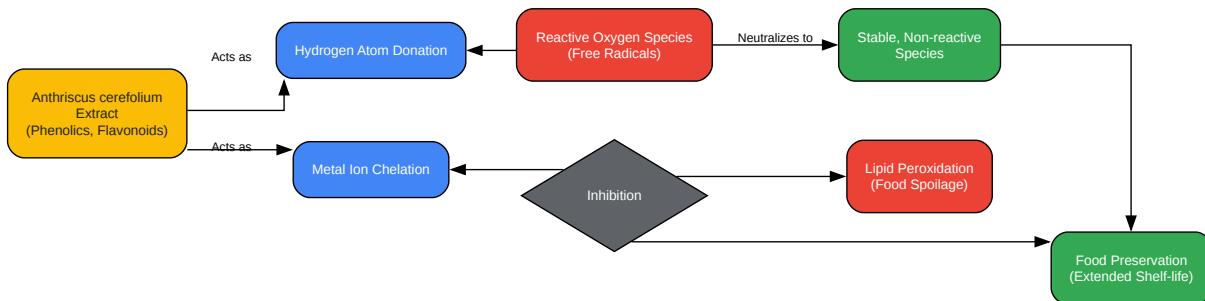
#### Procedure:

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in nutrient broth, adjusted to a concentration of approximately  $5 \times 10^5$  CFU/mL.
- Serial Dilution: Prepare two-fold serial dilutions of the chervil extract in nutrient broth in the wells of a 96-well plate.
- Inoculation: Add an equal volume of the standardized inoculum to each well.
- Controls: Include a positive control (broth with inoculum, no extract) and a negative control (broth only).
- Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for *S. aureus*) for 18-24 hours.
- Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the extract that shows no visible growth.[\[3\]](#)[\[18\]](#)

## Visualizations

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Caption: Experimental workflow for evaluating *A. cerefolium* extract as a food preservative.



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Caption: Antioxidant mechanism of *A. cerefolium* extract in food preservation.



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Caption: Antimicrobial mechanism of *A. cerefolium* extract against foodborne pathogens.

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